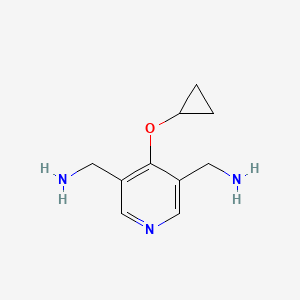
(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and dimethanamine groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine typically involves the cyclopropanation of a pyridine derivative followed by the introduction of dimethanamine groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(4-Cyclopropoxypyridine-3,5-diyl)dimethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and coordination polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural features.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound finds applications in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The pyridine ring and its substituents can engage in various chemical interactions, influencing biological and chemical processes. Detailed studies on its binding affinities and reaction kinetics provide insights into its functional roles.
Comparison with Similar Compounds
(4-Cyclopropoxypyridine-3,4-diyl)dimethanamine: This compound has a similar structure but differs in the position of the substituents.
(4-Cyclopropoxypyridine-2,6-diyl)dimethanamine: Another structurally related compound with variations in the substitution pattern.
Uniqueness: (4-Cyclopropoxypyridine-3,5-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[5-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-3-7-5-13-6-8(4-12)10(7)14-9-1-2-9/h5-6,9H,1-4,11-12H2 |
InChI Key |
DFRMKSIZMSSHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















